2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-8-9-17(2)21(12-16)26-22(29)15-30-23-13-18(3)25-24(27-23)28-11-10-19-6-4-5-7-20(19)14-28/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIIGWUAORMTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound, 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, has been identified as a potent and selective inhibitor of the aldo-keto reductase akr1c3. AKR1C3 is an enzyme that plays a crucial role in steroid hormone metabolism and is a target of interest in both breast and prostate cancer.
Mode of Action
For instance, in the case of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket. This binding inhibits the activity of the enzyme, thereby affecting the metabolic pathways it is involved in.
Biological Activity
The compound 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structure features a 3,4-dihydroisoquinoline moiety, which is known for various pharmacological properties, including anticancer and neuroprotective effects.
- Molecular Formula : C16H18N2O
- Molecular Weight : 254.33 g/mol
- CAS Number : 1355194-02-3
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| ALL (EU-3) | 0.3–0.4 |
| Neuroblastoma 1 | 0.5–1.2 |
| Neuroblastoma 2 | 0.5–1.2 |
The compound exhibited a 25-fold increase in activity compared to standard treatments, indicating its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as leucine aminopeptidase (LAP) . LAP is overexpressed in many cancers and plays a role in tumor progression and metastasis. Molecular docking studies suggest that the compound binds effectively to the active site of LAP, potentially inhibiting its activity and thereby reducing cancer cell proliferation .
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. Research indicates that derivatives of 3,4-dihydroisoquinoline can reverse symptoms in models of Parkinson's disease , suggesting a role in restoring dopaminergic function . The compound has been tested in vivo, demonstrating efficacy in improving motor function in treated mice .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Dihydroisoquinoline moiety : Known for antitumor and neuroprotective effects.
- Pyrimidine ring : May enhance binding affinity to biological targets.
- Dimethylphenyl acetamide group : Contributes to overall stability and bioavailability.
Table: Summary of Structure-Activity Relationships
| Structural Feature | Contribution to Activity |
|---|---|
| Dihydroisoquinoline | Anticancer and neuroprotective effects |
| Pyrimidine | Enhanced target binding |
| Dimethylphenyl acetamide | Improved stability and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Study on Cancer Cell Lines : Demonstrated significant cytotoxicity with IC50 values indicating high potency against ALL and neuroblastoma cell lines.
- In Vivo Model for Parkinson's Disease : Showed reversal of motor deficits in mice treated with the compound, highlighting its potential for neurological applications.
Scientific Research Applications
Chemical Structure Overview
The compound features:
- Dihydroisoquinoline moiety, known for its biological activity.
- Pyrimidine ring, which is integral in various biological processes.
- Dimethylphenyl group that may enhance lipophilicity and bioavailability.
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Properties : Studies have shown that derivatives of isoquinoline compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyrimidine moiety may enhance this effect by modulating cellular pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Compounds with isoquinoline structures are often explored for their neuroprotective effects. This compound may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .
Medicinal Chemistry Applications
The compound's unique structure positions it as a candidate for drug development. Key applications include:
- Drug Design : The molecular framework can be modified to optimize pharmacological properties. Structure-activity relationship (SAR) studies are essential for identifying the most effective analogs .
- Targeting Specific Receptors : The compound may interact with various biological targets, including dopamine receptors and other neurotransmitter systems. This interaction is crucial for developing treatments for psychiatric disorders and neurodegenerative diseases .
- Synthesis of Analogues : Researchers are actively synthesizing analogues to explore variations in biological activity and toxicity profiles. This approach can lead to the discovery of more potent compounds with fewer side effects .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. Further investigations are needed to elucidate the underlying mechanisms .
- Neuroprotective Mechanisms : A recent study showed that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential use in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
